W1131

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H19N5O4 |

|---|---|

Molecular Weight |

429.4 g/mol |

IUPAC Name |

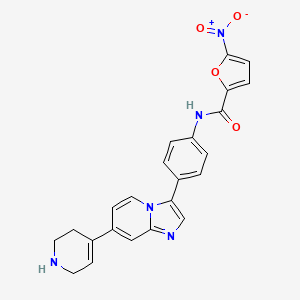

5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C23H19N5O4/c29-23(20-5-6-22(32-20)28(30)31)26-18-3-1-16(2-4-18)19-14-25-21-13-17(9-12-27(19)21)15-7-10-24-11-8-15/h1-7,9,12-14,24H,8,10-11H2,(H,26,29) |

InChI Key |

CMVDOFFRPTYZID-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC=C1C2=CC3=NC=C(N3C=C2)C4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of W1131: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action for W1131, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The following sections will elaborate on its molecular interactions, impact on signaling pathways, and the experimental methodologies used to elucidate its function, with a focus on its role in inducing ferroptosis and overcoming chemoresistance in cancer.

Core Mechanism of Action: STAT3 Inhibition and Ferroptosis Induction

This compound is a small molecule inhibitor that selectively targets the STAT3 protein.[1][2] Its primary mechanism involves the inhibition of STAT3 Tyr705 phosphorylation, a critical step for STAT3 activation, dimerization, and subsequent translocation to the nucleus to act as a transcription factor.[2][3] Notably, this compound demonstrates selectivity for STAT3, with no significant impact on the activation of other STAT family members like STAT1 and STAT5.[3]

A pivotal aspect of this compound's anti-tumor activity is its ability to trigger ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[3][4] this compound establishes a negative regulatory axis between STAT3 and ferroptosis. It has been demonstrated that STAT3 binds to the promoter regions of genes that negatively regulate ferroptosis, namely GPX4, SLC7A11, and FTH1.[3] By inhibiting STAT3, this compound leads to the downregulation of these genes, thereby promoting ferroptosis.[3][4] This induction of ferroptosis by this compound has been shown to suppress tumor growth and alleviate chemoresistance, particularly in the context of gastric cancer.[3][4]

Quantitative Data Summary

The binding affinity and inhibitory concentrations of this compound have been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Method | Source |

| Binding Affinity (Kd) | 7.55 µM | Surface Plasmon Resonance (SPR) | [2] |

| STAT3 Phosphorylation | Dose- and time-dependent inhibition | Western Blot | [3] |

Signaling Pathway and Logical Relationships

The following diagrams illustrate the signaling pathway affected by this compound and the logical relationship of its mechanism of action.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound|CAS 2740522-79-4|DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

W1131: A Potent STAT3 Inhibitor Driving Ferroptosis in Gastric Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

W1131 is a novel and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in oncogenesis and chemoresistance. This technical guide provides a comprehensive overview of the this compound compound, including its chemical structure, physicochemical properties, and its mechanism of action in cancer, with a particular focus on gastric cancer. This compound has been demonstrated to suppress tumor growth and overcome chemoresistance by inducing a form of iron-dependent programmed cell death known as ferroptosis. This document details the experimental protocols for key assays used to characterize this compound's activity and presents quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological effects and potential therapeutic applications.

Compound Structure and Properties

This compound is a small molecule with the chemical formula C23H19N5O4 and a molecular weight of 429.44 g/mol .[1] Its systematic IUPAC name is 5-nitro-N-(4-(7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)furan-2-carboxamide.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C23H19N5O4 | [1] |

| Molecular Weight | 429.44 g/mol | [1] |

| IUPAC Name | 5-nitro-N-(4-(7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)furan-2-carboxamide | [1] |

| CAS Number | 2740522-79-4 | [1] |

| Appearance | Solid | [1] |

| Purity | >98% (typically) | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C for long-term | [1] |

Mechanism of Action: STAT3 Inhibition and Ferroptosis Induction

This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of STAT3.[2] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. This compound has been shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue in a dose-dependent manner, which is crucial for its activation.[2]

A key downstream effect of STAT3 inhibition by this compound is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[2] Research has demonstrated that this compound treatment leads to the downregulation of key proteins involved in protecting cells from ferroptosis, namely Solute Carrier Family 7 Member 11 (SLC7A11), Glutathione Peroxidase 4 (GPX4), and Ferritin Heavy Chain 1 (FTH1).[2]

Signaling Pathway

The IL-6/JAK/STAT3 signaling pathway is a critical upstream regulator of STAT3 activation. This compound intervenes in this pathway by directly inhibiting STAT3, leading to the suppression of its downstream targets and the induction of ferroptosis.

Caption: this compound inhibits STAT3 phosphorylation, leading to the induction of ferroptosis.

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity of this compound.

Table 2: In Vitro Efficacy of this compound in Gastric Cancer Cells

| Assay | Cell Line | Concentration Range | Duration | Effect | Reference |

| Cell Viability | AGS | 0 - 2 µM | 72 hours | Inhibition of cell survival | [2] |

| Colony Formation | AGS | 0 - 2 µM | 3 days | Inhibition of colony formation | [2] |

| Cell Migration | AGS | 0 - 2 µM | - | Inhibition of cell migration | [2] |

| Cell Invasion | AGS | 0 - 2 µM | - | Inhibition of cell invasion | [2] |

| STAT3 Phosphorylation | AGS | 0.1 - 3 µM | 24 hours | Inhibition of p-STAT3 (Tyr705) | [2] |

| Ferroptosis Induction | Gastric Cancer Cells | 1 µM | 48 hours | Suppression of GPX4, SLC7A11, FTH1 | [2] |

Table 3: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model

| Animal Model | Treatment | Dosage | Administration Route | Duration | Effect | Reference |

| MGC803 Subcutaneous Xenograft | This compound | 3 mg/kg and 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 2 weeks | Dose-dependent tumor growth inhibition | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound compound.

Cell Viability Assay (WST-1 Assay)

This protocol is adapted from standard WST-1 assay procedures and the concentrations used in this compound research.

-

Cell Seeding: Seed gastric cancer cells (e.g., AGS) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound (e.g., 0, 0.5, 1, 2, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

-

Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Cell Lysis: Plate gastric cancer cells and treat with various concentrations of this compound for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol outlines the establishment and treatment of a gastric cancer xenograft model.

-

Animal Model: Use 4-6 week old female BALB/c nude mice.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MGC803 gastric cancer cells suspended in 100 µL of PBS into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into control and treatment groups.

-

Compound Administration: Administer this compound intraperitoneally (i.p.) once daily at doses of 3 mg/kg and 10 mg/kg for 14 consecutive days. The control group should receive the vehicle solution.

-

Endpoint: Monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Caption: A streamlined workflow for the preclinical assessment of this compound.

Conclusion

This compound is a promising STAT3 inhibitor with a novel mechanism of action involving the induction of ferroptosis in cancer cells. Its demonstrated efficacy in preclinical models of gastric cancer, both as a monotherapy and in combination with standard chemotherapy, highlights its potential as a valuable therapeutic agent. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound for the treatment of gastric cancer and potentially other malignancies characterized by aberrant STAT3 signaling. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as long-term toxicity studies, will be crucial for its clinical translation.

References

W1131: A Potent STAT3 Inhibitor for Inducing Ferroptosis in Gastric Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

W1131 is a novel and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Research has identified this compound as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death, in gastric cancer cells. By targeting the STAT3 signaling pathway, this compound offers a promising therapeutic strategy to suppress tumor growth and overcome chemoresistance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Chemical Properties

This compound was identified as a potent STAT3 inhibitor through dedicated research efforts.[2] While the specific synthesis protocol for this compound is not publicly available, its chemical structure and properties have been characterized. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives. The synthesis of related compounds often involves multi-step reactions to construct the core heterocyclic scaffold and introduce various functional groups.[3][4][5][6]

Table 1: Chemical and Physical Properties of this compound [7]

| Property | Value |

| IUPAC Name | 5-nitro-N-(4-(7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)furan-2-carboxamide |

| CAS Number | 2740522-79-4 |

| Molecular Formula | C23H19N5O4 |

| Molecular Weight | 429.44 g/mol |

| Appearance | Crystalline solid |

| Purity | Available at various purities from commercial suppliers |

| Solubility | Soluble in DMSO |

Mechanism of Action: STAT3 Inhibition and Ferroptosis Induction

This compound exerts its anti-cancer effects by directly inhibiting the STAT3 signaling pathway. STAT3 is a key transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, while also contributing to chemoresistance in various cancers, including gastric cancer.[8][9][10]

The inhibitory action of this compound on STAT3 leads to the induction of ferroptosis. Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[11][12] this compound-mediated STAT3 inhibition downregulates the expression of key genes involved in protecting cells from ferroptosis, such as GPX4, SLC7A11, and FTH1.[2]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: this compound inhibits STAT3 phosphorylation, leading to ferroptosis.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in inhibiting the proliferation of gastric cancer cell lines.

Table 2: In Vitro Efficacy of this compound in Gastric Cancer Cell Lines [1]

| Cell Line | IC50 (μM) | Assay | Duration |

| AGS | 1.28 | CCK-8 | 72 hours |

| MGC-803 | 0.79 | CCK-8 | 72 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of this compound on the proliferation of gastric cancer cells.

Materials:

-

Gastric cancer cell lines (e.g., AGS, MGC-803)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) for 72 hours.

-

Add 10 μL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To assess the inhibitory effect of this compound on STAT3 phosphorylation.

Materials:

-

Gastric cancer cells

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the phospho-STAT3 level to total STAT3 or GAPDH.

Caption: Workflow for Western Blot Analysis of STAT3 Phosphorylation.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Gastric cancer cells (e.g., MGC-803)

-

This compound formulation for intraperitoneal (i.p.) injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject gastric cancer cells into the flank of the mice.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 3 mg/kg and 10 mg/kg) or vehicle control via i.p. injection daily for a specified period (e.g., 2 weeks).[1]

-

Measure tumor volume and body weight regularly.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a promising STAT3 inhibitor with demonstrated preclinical efficacy in gastric cancer models. Its unique mechanism of inducing ferroptosis provides a novel therapeutic avenue for this challenging disease. The experimental protocols detailed in this guide offer a framework for further investigation and development of this compound and other STAT3-targeting compounds. Further research is warranted to fully elucidate its clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]

- 4. US20060084806A1 - Processes for the preparation of imidazo[1,2-a] pyridine derivatives - Google Patents [patents.google.com]

- 5. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof - Google Patents [patents.google.com]

- 7. medkoo.com [medkoo.com]

- 8. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting STAT3 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical and Biological Significances of a Ferroptosis-Related Gene Signature in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ferroptosis-Related Genes Are Potential Therapeutic Targets and the Model of These Genes Influences Overall Survival of NSCLC Patients - PMC [pmc.ncbi.nlm.nih.gov]

W1131: A Novel STAT3 Inhibitor Driving Ferroptosis for Gastric Cancer Therapy

An In-depth Technical Guide on Target Identification and Validation

Audience: Researchers, scientists, and drug development professionals.

Abstract

W1131 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in oncogenesis. This technical guide details the target identification and validation studies of this compound, with a particular focus on its mechanism of action in inducing ferroptosis in gastric cancer. This document provides a comprehensive overview of the experimental data and methodologies employed to characterize this compound's anti-tumor effects, positioning it as a promising therapeutic candidate for advanced gastric cancer and for overcoming chemotherapy resistance.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in numerous cellular processes, including proliferation, survival, and differentiation.[1] Constitutive activation of STAT3 is a hallmark of many human cancers, including gastric cancer, where it contributes to tumor progression and chemoresistance.[1] this compound has been identified as a novel inhibitor of STAT3. This guide outlines the key studies that have validated STAT3 as the direct target of this compound and elucidated its downstream anti-cancer effects, primarily through the induction of ferroptosis, an iron-dependent form of programmed cell death.[2][3]

Target Identification: STAT3 Engagement

The direct binding of this compound to STAT3 within a cellular context was confirmed using a Cellular Thermal Shift Assay (CETSA). This assay leverages the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct engagement of this compound with its target protein, STAT3, in intact cells.

Methodology:

-

Cell Culture and Treatment: Gastric cancer cells (e.g., AGS) are cultured to 70-80% confluency. The cells are then treated with either this compound or a vehicle control (DMSO) for a specified duration (e.g., 1 hour).

-

Harvesting and Lysis: Cells are harvested, washed with PBS, and resuspended in a lysis buffer containing protease and phosphatase inhibitors, along with the same concentration of this compound or DMSO as the initial treatment.

-

Heat Treatment: The cell lysate is aliquoted into PCR tubes and subjected to a temperature gradient for a defined period (e.g., 3 minutes) using a thermal cycler.

-

Separation of Soluble and Precipitated Fractions: The heated lysates are centrifuged to separate the soluble protein fraction from the precipitated proteins.

-

Protein Analysis: The supernatant containing the soluble protein is collected, and the levels of STAT3 are quantified by Western blotting.

Expected Outcome: In the presence of this compound, STAT3 will exhibit increased thermal stability, resulting in a higher amount of soluble STAT3 at elevated temperatures compared to the vehicle-treated control. This indicates a direct binding interaction between this compound and STAT3.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA workflow for this compound target engagement.

Target Validation: In Vitro Efficacy

The functional consequences of STAT3 inhibition by this compound were assessed through a series of in vitro assays using gastric cancer cell lines such as AGS and MGC803.

Inhibition of STAT3 Phosphorylation

A key mechanism of STAT3 activation is its phosphorylation at tyrosine 705 (Tyr705). This compound potently inhibits this phosphorylation event.

Table 1: Effect of this compound on STAT3 Phosphorylation

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect on p-STAT3 (Tyr705) |

| AGS | 0.1 - 3 | 24 | Dose-dependent decrease |

| MGC803 | Not Specified | Not Specified | Inhibition observed |

Anti-proliferative and Anti-migratory Effects

This compound demonstrates significant anti-proliferative, anti-migratory, and anti-invasive properties in gastric cancer cells.

Table 2: In Vitro Cellular Effects of this compound

| Assay | Cell Line | This compound Concentration (µM) | Treatment Duration (hours/days) | Outcome |

| Cell Viability | AGS | 0 - 2 | 72 hours | Inhibition of cell survival |

| Cell Migration | AGS | 0 - 2 | 72 hours | Inhibition of migration |

| Cell Invasion | AGS | 0 - 2 | 72 hours | Inhibition of invasion |

| Colony Formation | AGS | 0 - 2 | 3 days | Inhibition of colony formation |

While specific IC50 values for this compound in AGS and MGC803 cells are not consistently reported across all studies, various sources indicate potent low micromolar to nanomolar activity. For context, other compounds have shown IC50 values in AGS cells in the low micromolar range.[4][5][6]

Experimental Protocols

-

Cell Lysis: Treated and untreated gastric cancer cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Viability: Assessed using MTT or similar colorimetric assays.

-

Migration and Invasion: Evaluated using Transwell chamber assays, with and without Matrigel coating for invasion.

Mechanism of Action: Induction of Ferroptosis

A key finding in the validation of this compound is its ability to induce ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid reactive oxygen species (ROS).

The STAT3-Ferroptosis Regulatory Axis

STAT3 has been shown to negatively regulate ferroptosis by transcriptionally upregulating key anti-ferroptotic genes: GPX4, SLC7A11, and FTH1.[2][4][7]

-

GPX4 (Glutathione Peroxidase 4): A crucial enzyme that detoxifies lipid peroxides.

-

SLC7A11 (Solute Carrier Family 7 Member 11): A component of the cystine/glutamate antiporter (system Xc-), which imports cystine for the synthesis of glutathione (GSH), a cofactor for GPX4.

-

FTH1 (Ferritin Heavy Chain 1): A subunit of ferritin, the primary intracellular iron storage protein, which prevents the accumulation of free iron that can participate in Fenton reactions and generate ROS.

By inhibiting STAT3, this compound downregulates the expression of these protective genes, leading to an increase in lipid ROS, iron accumulation, and ultimately, ferroptotic cell death.[2]

Diagram: this compound-Induced Ferroptosis Signaling Pathway

This compound inhibits STAT3, leading to ferroptosis.

Experimental Evidence of Ferroptosis Induction

Table 3: Biomarkers of this compound-Induced Ferroptosis

| Biomarker | Effect of this compound Treatment |

| Lipid ROS | Increased |

| Intracellular Fe2+ | Increased |

| GPX4 Expression | Decreased |

| SLC7A11 Expression | Decreased |

| FTH1 Expression | Decreased |

Experimental Protocol: Lipid ROS Measurement

-

Cell Treatment: Gastric cancer cells are treated with this compound for the desired time.

-

Probe Staining: Cells are stained with a lipid ROS-sensitive fluorescent probe, such as C11-BODIPY 581/591.

-

Flow Cytometry: The fluorescence intensity is measured by flow cytometry to quantify the levels of lipid ROS.

In Vivo Target Validation

The anti-tumor efficacy of this compound was validated in vivo using gastric cancer xenograft models.

Subcutaneous Xenograft Model

This compound demonstrated significant anti-tumor effects in a subcutaneous xenograft model using MGC803 gastric cancer cells in BALB/c nude mice.

Table 4: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model

| Parameter | Details |

| Cell Line | MGC803 |

| Animal Model | BALB/c nude mice |

| This compound Dosing | 3 mg/kg and 10 mg/kg |

| Administration Route | Intraperitoneal (i.p.) |

| Dosing Schedule | Once daily for 2 weeks |

| Outcome | Dose-dependent inhibition of tumor growth |

Experimental Protocol: In Vivo Xenograft Study

-

Cell Implantation: A suspension of gastric cancer cells (e.g., AGS or MGC803) is injected subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered according to the specified dosing regimen.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

Diagram: In Vivo Xenograft Study Workflow

Workflow for assessing in vivo efficacy.

Conclusion

The comprehensive target identification and validation studies of this compound have robustly demonstrated its mechanism of action as a potent and selective STAT3 inhibitor. By directly binding to STAT3 and inhibiting its phosphorylation, this compound disrupts the STAT3-ferroptosis negative regulatory axis, leading to the downregulation of GPX4, SLC7A11, and FTH1. This cascade of events triggers ferroptosis and suppresses tumor growth in preclinical models of gastric cancer. These findings underscore the therapeutic potential of this compound as a novel agent for treating advanced gastric cancer and overcoming resistance to conventional chemotherapy. Further clinical investigation is warranted to translate these promising preclinical results into patient benefits.

References

- 1. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hypericin Induces Apoptosis in AGS Cell Line with No Significant Effect on Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Potential of Afzelin towards AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Dual Roles of STAT3 in Ferroptosis: Mechanism, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

W1131: A Dual Modulator of STAT3 and Ferroptosis Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule W1131, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) with a novel mechanism of action that includes the induction of ferroptosis. This document details the signaling pathways modulated by this compound, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying biological processes to support further research and drug development efforts.

Core Signaling Pathways of this compound

This compound primarily operates through the direct inhibition of the IL-6/JAK/STAT3 signaling pathway and concurrently induces cell death via the ferroptosis pathway .[1][2]

The IL-6/JAK/STAT3 Signaling Pathway

The IL-6/JAK/STAT3 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently implicated in various cancers. This compound exerts its effect by selectively inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[3] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its downstream target genes. Notably, this compound demonstrates high selectivity for STAT3, with no significant effect on the activation of STAT1 and STAT5.[3]

The Ferroptosis Pathway

In addition to its STAT3 inhibitory activity, this compound has been shown to trigger ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2] this compound induces ferroptosis by downregulating the expression of key negative regulators of this process, including Glutathione Peroxidase 4 (GPX4), Solute Carrier Family 7 Member 11 (SLC7A11), and Ferritin Heavy Chain 1 (FTH1).[2][3] The inhibition of these proteins leads to increased lipid peroxidation and iron accumulation, culminating in ferroptotic cell death.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 7.55 µM | Surface Plasmon Resonance (SPR) | [4] |

| IC50 (HCT116) | 0.28 µM | Cell Proliferation Assay | [4] |

| IC50 (A549) | 1.22 µM | Cell Proliferation Assay | [4] |

| IC50 (B16) | 9.86 µM | Cell Proliferation Assay | [4] |

Key Experimental Protocols

Western Blotting for STAT3 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of STAT3.

-

Cell Culture and Treatment: Plate gastric cancer cells (e.g., AGS cells) and culture overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1-3 µM) for 24 hours.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Ferroptosis Induction Assays

These assays are used to confirm that this compound induces ferroptosis.

-

Lipid ROS Measurement: Treat cells with this compound (e.g., 1 µM) for 48 hours.[1] Stain the cells with a lipid ROS-sensitive fluorescent probe (e.g., C11-BODIPY 581/591). Analyze the fluorescence intensity by flow cytometry. A significant increase in fluorescence indicates lipid peroxidation.[1]

-

Iron Accumulation Assay: Treat cells with this compound. Use a fluorescent probe sensitive to intracellular Fe2+ (e.g., FerroOrange) to stain the cells. Measure the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in fluorescence indicates Fe2+ accumulation.[1]

-

Western Blot for Ferroptosis Markers: Following treatment with this compound, perform western blotting as described above to measure the protein expression levels of GPX4, SLC7A11, and FTH1. A decrease in the expression of these proteins is indicative of ferroptosis induction.[1]

Cell Viability and Colony Formation Assays

These assays are used to assess the anti-proliferative effects of this compound.

-

Cell Viability (MTT Assay): Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0-2 µM) for 72 hours.[1] Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Colony Formation Assay: Seed a low density of cells in a 6-well plate and treat with this compound for 3 days.[1] Replace the medium with fresh, drug-free medium and allow the cells to grow for an additional 7-10 days until visible colonies form. Fix the colonies with methanol and stain with crystal violet. Count the number of colonies.

Visualizations

Signaling Pathway Diagrams

Caption: this compound inhibits STAT3 phosphorylation and induces ferroptosis.

Experimental Workflow Diagram

Caption: Workflow for evaluating the biological effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound|CAS 2740522-79-4|DC Chemicals [dcchemicals.com]

W1131: A Potent STAT3 Inhibitor Driving Ferroptosis in Gastric Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

W1131 is a novel and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document elucidates the critical role of this compound in cellular processes, with a primary focus on its mechanism of action in inducing ferroptosis, a form of iron-dependent programmed cell death, in the context of gastric cancer. By inhibiting the STAT3-ferroptosis negative regulatory axis, this compound presents a promising therapeutic strategy to suppress tumor growth and overcome chemoresistance. This guide provides a comprehensive overview of the signaling pathways affected by this compound, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including cell proliferation, survival, differentiation, and inflammation. Constitutive activation of STAT3 is frequently observed in a wide range of human cancers, including gastric cancer, where it contributes to tumor progression and resistance to therapy. This compound has emerged as a potent and selective inhibitor of STAT3, demonstrating significant anti-tumor effects.[1][2] Its primary mechanism of action involves the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1] This technical guide provides a detailed examination of the cellular and molecular mechanisms through which this compound exerts its effects.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of STAT3 phosphorylation, which is a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression.[2] In gastric cancer, STAT3 acts as a negative regulator of ferroptosis by transcriptionally upregulating key genes involved in preventing this cell death pathway.[1][3]

This compound treatment leads to the inhibition of the STAT3-ferroptosis negative regulatory axis. This results in the downregulation of crucial anti-ferroptotic proteins:

-

Solute Carrier Family 7 Member 11 (SLC7A11): A component of the cystine/glutamate antiporter system Xc-, which is responsible for the uptake of cystine, a precursor for glutathione (GSH) synthesis.[1][3]

-

Glutathione Peroxidase 4 (GPX4): An enzyme that utilizes GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation.[1][3]

-

Ferritin Heavy Chain 1 (FTH1): An iron storage protein that sequesters intracellular iron, preventing its participation in the Fenton reaction which generates highly reactive hydroxyl radicals.[1][3]

By downregulating these proteins, this compound treatment leads to an increase in intracellular lipid ROS, accumulation of ferrous iron (Fe²⁺), and subsequent lipid peroxidation, ultimately culminating in ferroptotic cell death.[1][2]

Signaling Pathways Modulated by this compound

This compound primarily impacts the IL-6/JAK/STAT3 signaling pathway and the ferroptosis pathway.

IL-6/JAK/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway is a key signaling cascade that promotes cell proliferation, survival, and inflammation. This compound inhibits this pathway at the level of STAT3.

This compound-Induced Ferroptosis Pathway

This compound triggers ferroptosis by inhibiting the STAT3-mediated transcription of key anti-ferroptotic genes.

Quantitative Data

The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in Gastric Cancer Cells

| Cell Line | Assay | Concentration | Duration | Result |

|---|---|---|---|---|

| AGS | Cell Viability (CCK-8) | 0-2 µM | 72 h | Dose-dependent inhibition of cell survival[2] |

| AGS | Colony Formation | 0-2 µM | 3 days | Inhibition of colony formation[2] |

| AGS | Cell Migration | 0-2 µM | 72 h | Inhibition of cell migration[2] |

| AGS | Cell Invasion | 0-2 µM | 72 h | Inhibition of cell invasion[2] |

| AGS | STAT3 Phosphorylation | 0.1-3 µM | 24 h | Potent inhibition of STAT3 phosphorylation[2] |

| Gastric Cancer Cells | Gene Expression | 1 µM | 48 h | Suppression of GPX4, SLC7A11, and FTH1 expression[2] |

Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model

| Animal Model | Treatment | Dosing Schedule | Result |

|---|---|---|---|

| MGC803 subcutaneous xenograft in BALB/c-nu/nu mice | This compound (3 mg/kg, i.p.) | Once daily for 2 weeks | Dose-dependent inhibition of tumor growth[2] |

| MGC803 subcutaneous xenograft in BALB/c-nu/nu mice | this compound (10 mg/kg, i.p.) | Once daily for 2 weeks | Dose-dependent inhibition of tumor growth and induction of ferroptosis[2] |

Experimental Protocols

Cell Viability Assay (CCK-8)

Objective: To determine the effect of this compound on the viability of gastric cancer cells.

Methodology:

-

Seed gastric cancer cells (e.g., AGS, MGC803) in a 96-well plate at an appropriate density and culture overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or vehicle control (DMSO).

-

Incubate the cells for 72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

Lipid ROS Measurement (BODIPY C11 Assay)

Objective: To quantify the levels of lipid reactive oxygen species (ROS) in cells treated with this compound.

Methodology:

-

Seed cells in a suitable culture plate and treat with this compound or vehicle (DMSO) for 24 hours. Pre-treatment with ferroptosis inhibitors (e.g., Ferrostatin-1) can be included as a control.

-

Incubate the cells with 5 µM C11-BODIPY™ 581/591 in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with Hank's Balanced Salt Solution (HBSS).

-

Harvest the cells and analyze by flow cytometry. The oxidized form of the probe fluoresces in the green channel, while the reduced form fluoresces in the red channel.

-

Quantify the ratio of green to red fluorescence to determine the level of lipid ROS.

Western Blotting for STAT3 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT3.

Methodology:

-

Culture gastric cancer cells and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

RNA-Sequencing (RNA-Seq) Analysis

Objective: To perform a global analysis of gene expression changes in gastric cancer cells following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture gastric cancer cells and treat with this compound or vehicle control for a predetermined time.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity.

-

Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the control.

-

Pathway and Gene Set Enrichment Analysis: Analyze the differentially expressed genes to identify enriched biological pathways and functions.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a promising therapeutic agent that targets the STAT3 signaling pathway, a key driver of gastric cancer progression. Its ability to induce ferroptosis by downregulating the critical anti-ferroptotic genes SLC7A11, GPX4, and FTH1 provides a novel strategy for cancer treatment.[1][2][3] Furthermore, this compound has been shown to alleviate chemoresistance, highlighting its potential in combination therapies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader application of STAT3 inhibition and ferroptosis induction in oncology.

References

In Vitro Profile of W1131: A Novel STAT3 Inhibitor Targeting Ferroptosis in Gastric Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preliminary in vitro studies of W1131, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The data presented herein demonstrates the multi-faceted anti-tumor effects of this compound in gastric cancer cell lines, primarily through the induction of ferroptosis, a form of iron-dependent programmed cell death. This document is intended to serve as a technical resource, detailing the experimental findings, methodologies, and key signaling pathways involved in the mechanism of action of this compound.

Quantitative Data Summary

The in vitro efficacy of this compound was evaluated across various assays to determine its impact on cell viability, proliferation, migration, invasion, and the induction of cell death. The quantitative data from these studies are summarized below for clear comparison.

| Cell Line | Assay | Parameter | This compound Concentration | Result |

| AGS | Cell Viability (CCK-8) | IC50 | 0-2 µM (72h) | Dose-dependent decrease |

| MGC803 | Cell Viability (CCK-8) | IC50 | 0-2 µM (72h) | Dose-dependent decrease |

| AGS | Colony Formation | Inhibition | 0-2 µM (3 days) | Dose-dependent inhibition |

| MGC803 | Colony Formation | Inhibition | 0-2 µM (3 days) | Dose-dependent inhibition |

| AGS | Wound Healing | Migration Inhibition | Dose-dependent | Significant reduction |

| MGC803 | Wound Healing | Migration Inhibition | Dose-dependent | Significant reduction |

| AGS | Transwell Assay | Invasion Inhibition | Dose-dependent | Remarkable suppression |

| MGC803 | Transwell Assay | Invasion Inhibition | Dose-dependent | Remarkable suppression |

| AGS | LDH Release Assay | Cell Death | 48h | Increased LDH release |

| MGC803 | LDH Release Assay | Cell Death | 48h | Increased LDH release |

| AGS | Apoptosis (Annexin V) | Apoptotic Cells | 3 µM | < 20% |

| AGS | STAT3 Phosphorylation | p-STAT3 (Tyr705) | 0.1-3 µM (24h) | Potent inhibition |

| AGS | Gene Expression (RT-PCR) | GPX4, SLC7A11, FTH1 | 1 µM (48h) | Significant downregulation |

Experimental Protocols

Detailed methodologies for the key in vitro experiments conducted to characterize this compound are provided below.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Gastric cancer cell lines (AGS and MGC803) were seeded in 96-well plates at a density of 5,000 cells per well and cultured overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (typically 0-2 µM) or vehicle control (DMSO) for 72 hours.

-

CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

-

Incubation: The plates were incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Wound Healing Assay

-

Cell Seeding: AGS and MGC803 cells were seeded in 6-well plates and grown to confluence.

-

Scratch Creation: A sterile pipette tip was used to create a uniform scratch in the cell monolayer.

-

Compound Treatment: The cells were washed to remove debris and then treated with various concentrations of this compound or vehicle control.

-

Image Acquisition: Images of the scratch were captured at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Data Analysis: The rate of wound closure was quantified to assess cell migration.

Transwell Invasion Assay

-

Chamber Preparation: The upper chambers of Transwell inserts were coated with Matrigel.

-

Cell Seeding: Gastric cancer cells were seeded in the upper chamber in a serum-free medium containing this compound or vehicle.

-

Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plates were incubated for 24-48 hours to allow for cell invasion.

-

Staining and Quantification: Non-invading cells on the upper surface of the membrane were removed. Invading cells on the lower surface were fixed, stained, and counted under a microscope.

LDH Cytotoxicity Assay

-

Cell Culture and Treatment: AGS and MGC803 cells were cultured in 96-well plates and treated with this compound, vehicle, or positive controls for 48 hours.

-

Supernatant Collection: The cell culture supernatant was carefully collected.

-

LDH Reaction: The supernatant was incubated with the lactate dehydrogenase (LDH) reaction mixture according to the manufacturer's protocol.

-

Absorbance Measurement: The absorbance was measured at the appropriate wavelength to quantify the amount of LDH released, which is indicative of cell membrane damage and cytotoxicity.

Western Blot for STAT3 Phosphorylation

-

Cell Lysis: Gastric cancer cells treated with this compound or vehicle were lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from this compound-treated and control cells and reverse-transcribed into cDNA.

-

qPCR Reaction: The qPCR was performed using SYBR Green master mix and primers specific for GPX4, SLC7A11, FTH1, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes was calculated using the 2^-ΔΔCt method.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vitro characterization.

Caption: this compound inhibits STAT3 phosphorylation, leading to ferroptosis induction.

Caption: In vitro experimental workflow for the characterization of this compound.

W1131: A Potent STAT3 Inhibitor Inducing Ferroptosis for the Treatment of Gastric Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical data and therapeutic potential of W1131, a novel and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This compound has demonstrated significant anti-tumor effects in gastric cancer models by inducing a form of iron-dependent programmed cell death known as ferroptosis. This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and development of this compound as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cell Viability (CCK-8) | AGS (gastric cancer) | IC50 (72h) | ~1 µM | [1][2] |

| Cell Viability (CCK-8) | MGC-803 (gastric cancer) | IC50 (72h) | Not explicitly quantified | [3] |

| Cell Viability (CCK-8) | HGC27 (gastric cancer) | IC50 (72h) | Not explicitly quantified | [3] |

| STAT3 Phosphorylation | AGS (gastric cancer) | Inhibition Conc. (24h) | 0.1-3 µM | [1][2] |

| Ferroptosis Induction | Gastric Cancer Cells | Effective Conc. (48h) | 1 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound in MGC-803 Xenograft Model

| Treatment Group | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |

| This compound | 3 mg/kg | Intraperitoneal (i.p.) | Once daily for 2 weeks | Dose-dependent tumor growth inhibition | [1][2] |

| This compound | 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 2 weeks | Significant tumor growth inhibition | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Gastric cancer cell lines (AGS, MGC-803, HGC27) are seeded into 96-well plates at a density of 5,000 cells/well and cultured overnight.[3]

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in cell culture medium. The cells are treated with this compound at different concentrations (e.g., 0-2 µM) for 72 hours. A vehicle control (DMSO) is included.[1][2][3]

-

CCK-8 Reagent Addition: After the 72-hour incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[3]

-

Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader.[3]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot for STAT3 Phosphorylation

-

Cell Treatment: AGS cells are treated with this compound at various concentrations (e.g., 0.1-3 µM) for 24 hours.[1][2]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[3]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.[2]

-

Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

In Vivo MGC-803 Subcutaneous Xenograft Model

-

Animal Model: Male BALB/c-nu/nu mice (4-6 weeks old) are used for the study.

-

Tumor Cell Implantation: MGC-803 cells (5 x 10^6) are suspended in PBS and subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Grouping: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.

-

Compound Administration: this compound is administered intraperitoneally (i.p.) at doses of 3 mg/kg and 10 mg/kg, once daily for two weeks. The control group receives a vehicle control.[1][2]

-

Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for ferroptosis markers).[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for in vivo studies.

References

- 1. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

W1131 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently hyperactivated in a variety of human cancers. This document provides a comprehensive review of the existing literature on this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. This compound has emerged as a promising therapeutic candidate, particularly in gastric cancer, where it has been shown to suppress tumor growth and overcome chemoresistance by inducing a specific form of iron-dependent programmed cell death known as ferroptosis.

Chemical Properties

This compound is a heterocyclic compound with the following chemical characteristics:

| Property | Value |

| IUPAC Name | 5-nitro-N-(4-(7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)furan-2-carboxamide[1] |

| Chemical Formula | C23H19N5O4[1] |

| Molecular Weight | 429.44 g/mol [1] |

| CAS Number | 2740522-79-4[1] |

Mechanism of Action: A Dual Role in STAT3 Inhibition and Ferroptosis Induction

This compound exerts its anti-tumor effects primarily through the direct inhibition of STAT3. It has been demonstrated to selectively inhibit the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue, a critical step for its activation, dimerization, and nuclear translocation. Notably, this compound shows selectivity for STAT3 over other STAT family members like STAT1 and STAT5.

A key and novel aspect of this compound's mechanism is its ability to trigger ferroptosis in cancer cells. This is achieved through a STAT3-dependent pathway. Activated STAT3 transcriptionally upregulates genes that protect cancer cells from ferroptosis, namely GPX4, SLC7A11, and FTH1. By inhibiting STAT3, this compound leads to the downregulation of these protective genes, resulting in an accumulation of lipid reactive oxygen species (ROS) and iron, ultimately leading to ferroptotic cell death.

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative effects against various gastric cancer cell lines.

| Cell Line | Assay Type | IC50 (µM) | Incubation Time (h) | Reference |

| AGS | Cell Viability | 0-2 | 72 | [2] |

| AGS | Cell Migration | 0-2 | 72 | [2] |

| AGS | Cell Invasion | 0-2 | 72 | [2] |

| MGC-803 | Not specified | Not specified | Not specified | |

| BGC-823 | Not specified | Not specified | Not specified | |

| SGC-7901 | Not specified | Not specified | Not specified |

Note: Specific IC50 values for MGC-803, BGC-823, and SGC-7901 cells are not yet publicly available.

In Vivo Efficacy

In a subcutaneous xenograft model using MGC-803 gastric cancer cells, this compound exhibited dose-dependent tumor growth inhibition.

| Animal Model | Treatment | Dosage | Administration Route | Outcome | Reference |

| BALB/c-nu/nu mice with MGC-803 xenografts | This compound | 3 mg/kg/day | Intraperitoneal | Dose-dependent tumor growth inhibition | [2] |

| BALB/c-nu/nu mice with MGC-803 xenografts | This compound | 10 mg/kg/day | Intraperitoneal | Dose-dependent tumor growth inhibition | [2] |

Note: Specific percentages of tumor growth inhibition are not yet publicly available.

Combination Therapy

This compound has shown synergistic effects when combined with the standard chemotherapeutic agent 5-fluorouracil (5-FU) in gastric cancer models. This suggests that this compound can enhance the efficacy of existing cancer therapies and potentially overcome chemoresistance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of gastric cancer cells.

-

Cell Seeding: Seed gastric cancer cells (e.g., AGS, MGC-803) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and a vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Figure 2: MTT Assay Workflow

Western Blot for STAT3 Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on STAT3 phosphorylation.

-

Cell Treatment and Lysis: Treat gastric cancer cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

Figure 3: Western Blot Workflow

Lipid Peroxidation Assay

This protocol provides a method to measure the induction of ferroptosis by this compound through the detection of lipid ROS.

-

Cell Treatment: Treat gastric cancer cells with this compound for the indicated time.

-

Staining: Stain the cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the level of lipid peroxidation. An increase in the green fluorescence of the C11-BODIPY probe indicates lipid peroxidation.

Related Compounds

Several other small molecule inhibitors targeting the STAT3 signaling pathway have been developed. While not all induce ferroptosis, they provide a landscape of approaches to inhibit this key oncogenic protein.

| Compound | Mechanism of Action |

| Stattic | Non-peptidic small molecule that inhibits STAT3 dimerization. |

| S3I-201 | Inhibits STAT3 DNA-binding activity. |

| Cryptotanshinone | Inhibits STAT3 phosphorylation. |

| BP-1-102 | Binds to the STAT3 SH2 domain. |

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a novel dual mechanism of action involving direct STAT3 inhibition and subsequent induction of ferroptosis. The available data strongly support its further development, particularly for the treatment of gastric cancer, both as a monotherapy and in combination with existing chemotherapies.

Future research should focus on:

-

Elucidating the precise binding mode of this compound to the STAT3 protein.

-

Conducting comprehensive in vivo efficacy and toxicity studies in a wider range of preclinical models, including patient-derived xenografts (PDXs) and organoids.

-

Investigating the potential of this compound in other cancer types where STAT3 is a known driver of tumorigenesis.

-

Exploring the full spectrum of its synergistic potential with other anti-cancer agents.

The continued investigation of this compound and related compounds holds significant promise for the development of new and effective cancer therapies.

References

The Bioinformatics of W1131: A Technical Guide to a Novel STAT3 Inhibitor and its Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

W1131 is a novel, potent, and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Emerging research has identified this compound as a promising therapeutic candidate, particularly in the context of gastric cancer. Its mechanism of action involves the targeted inhibition of STAT3, leading to the induction of ferroptosis, a form of iron-dependent programmed cell death. This guide provides an in-depth technical overview of the bioinformatics of this compound's targets, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound and its impact on target expression.

| Compound | Metric | Cell Line | Value | Reference |

| 5-Fluorouracil | IC50 | MGC803/5-FU | 55.65 µM | [2] |

| This compound | Concentration for Cell Survival Inhibition | AGS | 0-2 µM (72h) | |

| This compound | Concentration for STAT3 Phosphorylation Inhibition | AGS | 0.1-3 µM (24h) | |

| This compound | Concentration for Ferroptosis Induction | Gastric Cancer Cells | 1 µM (48h) |

Note: The specific IC50 value for this compound's inhibition of STAT3 has not been publicly disclosed in the reviewed literature.

Core Signaling Pathways

This compound exerts its effects by modulating key signaling pathways involved in cell proliferation, survival, and iron metabolism.

IL-6/JAK/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway is a critical signaling cascade often dysregulated in cancer. Upon IL-6 binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation. This compound directly inhibits the phosphorylation of STAT3, thereby blocking this pro-survival signaling.

Caption: this compound inhibits the IL-6/JAK/STAT3 signaling pathway.

STAT3-Ferroptosis Negative Regulatory Axis

In gastric cancer, STAT3 acts as a negative regulator of ferroptosis. It achieves this by binding to the promoters of key anti-ferroptosis genes: GPX4, SLC7A11, and FTH1, and upregulating their expression. These genes are involved in protecting cells from lipid peroxidation and iron-induced cell death. By inhibiting STAT3, this compound leads to the downregulation of these protective genes, thereby inducing ferroptosis.

Caption: this compound induces ferroptosis by inhibiting the STAT3-mediated negative regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioinformatics of this compound's targets.

Cell Viability Assay (CCK-8)

This protocol outlines the steps for determining the effect of this compound on the viability of gastric cancer cells using a Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding:

-

Harvest logarithmically growing gastric cancer cells (e.g., AGS, MGC803) and resuspend them in a complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in a complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µM).

-

Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Reagent Addition and Incubation:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Plot the cell viability against the this compound concentration to determine the IC50 value.

-

Caption: Workflow for the Cell Viability (CCK-8) Assay.

Western Blot Analysis for STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 levels in response to this compound treatment.

-

Cell Culture and Treatment:

-

Culture gastric cancer cells to 70-80% confluency.

-

Treat cells with this compound at desired concentrations and time points. Include a vehicle-treated control.

-

-

Cell Lysis and Protein Extraction:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.[6]

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the process for total STAT3 and a loading control (e.g., β-actin or GAPDH) after stripping the membrane.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.

-

Lipid Peroxidation Assay (BODIPY C11)

This protocol details the measurement of lipid reactive oxygen species (ROS) as an indicator of ferroptosis using the fluorescent probe BODIPY 581/591 C11.

-

Cell Treatment:

-

Seed cells in a suitable culture vessel (e.g., 6-well plate or chamber slide).

-

Treat the cells with this compound or a known ferroptosis inducer (e.g., erastin) for the desired duration. Include a vehicle control.

-

-

Staining with BODIPY C11:

-

Washing and Imaging/Flow Cytometry:

-

Wash the cells twice with PBS to remove excess dye.[7]

-

For imaging, add fresh PBS or medium and visualize the cells using a fluorescence microscope. Oxidized C11 will fluoresce green (~510 nm), while the reduced form will fluoresce red (~590 nm).

-

For flow cytometry, detach the cells, resuspend them in PBS, and analyze them on a flow cytometer to quantify the green and red fluorescence signals.

-

-

Data Analysis:

-

The ratio of green to red fluorescence intensity is calculated to determine the level of lipid peroxidation. An increase in this ratio indicates an induction of ferroptosis.

-

RNA Sequencing and Differential Gene Expression Analysis

This protocol provides a general workflow for analyzing changes in gene expression in response to this compound treatment.

-

RNA Extraction and Library Preparation:

-

Treat cells with this compound and a vehicle control.

-

Extract total RNA from the cells using a suitable kit.

-

Assess RNA quality and quantity.

-